Oregon-BAPTA Green 1AM
Description
The Ubiquity and Significance of Intracellular Calcium Dynamics in Biological Processes
Calcium ions (Ca2+) are universal second messengers that play a pivotal role in regulating a vast array of cellular functions. wikipedia.orgnews-medical.net The concentration of free calcium within the cytoplasm is meticulously maintained at a very low level, typically around 100 nanomolars (nM). aatbio.com This steep electrochemical gradient across the plasma membrane and the membranes of intracellular organelles, such as the endoplasmic reticulum and mitochondria, allows for rapid and transient increases in cytosolic calcium concentration in response to various stimuli. creative-diagnostics.comfrontiersin.org These fluctuations in calcium levels, often organized in complex spatial and temporal patterns, act as signals that govern a multitude of physiological processes. frontiersin.org
The significance of intracellular calcium dynamics extends to nearly every aspect of cell life. nih.gov These processes include, but are not limited to:
Muscle Contraction: Calcium ions trigger the contraction of muscle cells. news-medical.net
Neuronal Transmission: The influx of calcium at synapses is essential for the release of neurotransmitters, which is fundamental for communication between neurons. wikipedia.orgnews-medical.net
Gene Expression: Calcium signals can propagate to the nucleus and influence the transcription of genes, leading to long-term changes in cell function. wikipedia.org
Cell Proliferation and Apoptosis: Calcium signaling is involved in regulating cell growth, division, and programmed cell death (apoptosis). news-medical.netfrontiersin.org
Fertilization: A wave of calcium is a critical event that initiates the development of an embryo after fertilization. news-medical.net
Metabolism: Calcium ions can modulate the activity of key enzymes involved in cellular metabolism. nih.gov
Dysregulation of these intricate calcium signaling pathways has been implicated in a variety of diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, cardiovascular diseases, and cancer. news-medical.netcreative-diagnostics.com The ability to precisely control such a wide range of cellular activities underscores the profound importance of intracellular calcium dynamics in biology. frontiersin.org
Evolution of Fluorescent Calcium Indicators in Modern Biological Research
The study of intracellular calcium signaling has been revolutionized by the development of fluorescent indicators that allow for the visualization and quantification of calcium dynamics in living cells. The journey of these molecular tools began in the 1980s with the pioneering work of Roger Tsien and his colleagues, who developed the first generation of chemical calcium indicators. stratech.co.uknih.gov
A significant breakthrough was the synthesis of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), a calcium chelator with high selectivity for Ca2+ over other divalent cations like magnesium (Mg2+). nih.govmedchemexpress.com This high selectivity was a crucial advancement for accurately measuring intracellular calcium. Building upon this, the first fluorescent indicators, such as Fura-2 and Indo-1, were developed. These ratiometric dyes allowed for more quantitative measurements of calcium concentrations, as the ratio of fluorescence at two different wavelengths is less sensitive to variations in dye concentration, cell thickness, and illumination intensity.
The subsequent development of single-wavelength indicators, like Fluo-3 and Fluo-4, offered a brighter signal and were more compatible with the argon laser lines commonly used in confocal microscopy. aatbio.comstratech.co.ukoxinst.com These indicators, which exhibit a significant increase in fluorescence intensity upon binding to calcium, became widely adopted for their ease of use and strong signal response. nih.gov
A major leap forward in the field was the creation of genetically encoded calcium indicators (GECIs), such as the GCaMP series. oxinst.comcam.ac.uk These indicators are proteins that can be introduced into specific cells or organisms through genetic engineering, allowing for targeted, long-term studies of calcium signaling in vivo. cam.ac.uk GECIs are derived from green fluorescent protein (GFP) variants and a calcium-binding protein, such as calmodulin. nih.govcam.ac.uk
The evolution of these fluorescent probes has provided researchers with an increasingly sophisticated toolkit to investigate the intricate choreography of calcium signals in health and disease, enabling discoveries that would have been impossible with earlier techniques. nih.gov
Positioning of Oregon-BAPTA Green 1AM within the Landscape of Calcium Sensing Technologies
This compound (also known as Oregon Green 488 BAPTA-1 AM) is a high-affinity, single-wavelength fluorescent calcium indicator. nih.govthermofisher.com It belongs to the family of chemical indicators that are synthetically produced and can be loaded into cells. medchemexpress.eumedchemexpress.com The "AM" designation refers to the acetoxymethyl ester form of the molecule, which renders the dye cell-permeant. stratech.co.uk Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the indicator in the cytosol. medchemexpress.eu
This compound is structurally composed of a green fluorescent probe, Oregon Green 488, and the calcium chelator BAPTA. medchemexpress.eumedchemexpress.commedchemexpress.com This design leverages the high calcium selectivity of BAPTA and the bright fluorescence of Oregon Green 488. medchemexpress.com Upon binding to calcium, the indicator exhibits a significant increase in its fluorescence intensity, with some sources suggesting an approximately 14-fold increase. fishersci.se
In the landscape of calcium indicators, this compound is recognized for its bright fluorescence and high affinity for calcium. aatbio.comnih.gov Its excitation and emission spectra are well-suited for excitation with the 488 nm argon-ion laser line, a common feature in confocal microscopes. aatbio.com These characteristics make it a valuable tool for detecting small and rapid changes in intracellular calcium concentrations, particularly for imaging local calcium signals such as "puffs" and "sparks". nih.gov
While genetically encoded indicators like GCaMPs are ideal for long-term and targeted in vivo studies, chemical indicators like this compound remain highly relevant for acute experiments in cell cultures and tissue preparations due to their high signal-to-noise ratio and rapid response kinetics. oxinst.comnih.gov
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Indicator Type | Chemical, Single-Wavelength |
| Form | Acetoxymethyl (AM) ester |
| Fluorescent Probe | Oregon Green 488 |
| Chelator | BAPTA |
| Excitation Maximum (Ca2+-bound) | ~494 nm fishersci.se |
| Emission Maximum (Ca2+-bound) | ~523 nm fishersci.se |
| Affinity (Kd) | ~170 nM nih.gov |
| Fluorescence Increase upon Ca2+ Binding | ~14-fold fishersci.se |
A comparison with other common green fluorescent calcium indicators highlights the position of this compound:
| Indicator | Kd (nM) | Fluorescence Increase | Key Features |
| Fluo-3 | ~390 aatbio.com | ~100-fold aatbio.com | Lower affinity, good for higher Ca2+ concentrations. |
| Fluo-4 | ~345 aatbio.com | Brighter than Fluo-3 | More efficiently excited by 488 nm laser than Fluo-3. aatbio.com |
| This compound | ~170 nih.gov | ~14-fold fishersci.se | High affinity, bright, good for detecting small Ca2+ changes. nih.gov |
| Cal-520 | ~320 nih.gov | High | Considered optimal for detecting and tracking local events in some studies. nih.gov |
This table illustrates that this compound's high affinity makes it particularly suitable for studies focused on resting or near-resting calcium levels and for detecting subtle calcium transients.
Structure
2D Structure
Properties
Molecular Formula |
C59H53F2N3O26 |
|---|---|
Molecular Weight |
1258.0 g/mol |
IUPAC Name |
acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate |
InChI |
InChI=1S/C59H53F2N3O26/c1-31(65)79-27-83-53(71)23-63(24-54(72)84-28-80-32(2)66)45-9-7-8-10-47(45)77-15-16-78-52-18-38(12-14-46(52)64(25-55(73)85-29-81-33(3)67)26-56(74)86-30-82-34(4)68)62-57(75)37-11-13-40-39(17-37)58(76)90-59(40)41-19-43(60)50(87-35(5)69)21-48(41)89-49-22-51(88-36(6)70)44(61)20-42(49)59/h7-14,17-22H,15-16,23-30H2,1-6H3,(H,62,75) |
InChI Key |
NQVWLDWXFNDFLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)F)OC(=O)C)OC(=O)C)F)OC3=O)OCCOC7=CC=CC=C7N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |
Origin of Product |
United States |
Functional Principles and Characteristics of Oregon Bapta Green 1am for Calcium Detection
Mechanism of Calcium-Induced Fluorescence Enhancement by Oregon-BAPTA Green 1AM
The core of this compound's function lies in its molecular structure, which combines the Oregon Green® 488 fluorophore with the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) calcium chelator. In its calcium-free state, the BAPTA portion of the molecule partially quenches the fluorescence of the Oregon Green® 488 dye.
Upon the binding of calcium ions, the BAPTA moiety undergoes a conformational change. This alteration in three-dimensional structure effectively reduces the quenching effect, leading to a significant increase in the fluorescence quantum yield of the Oregon Green® 488 component. This results in a substantial enhancement of fluorescence intensity, which can be up to approximately 14-fold greater than its resting, calcium-free state. Current time information in Douglas County, US.fishersci.ie This direct relationship between calcium concentration and fluorescence intensity allows for the sensitive detection of changes in intracellular calcium levels. The spectral properties of Oregon-BAPTA Green 1 are not significantly shifted by calcium binding; rather, the intensity of the emission peak increases. nih.gov
The following table summarizes the key photophysical properties of Oregon-BAPTA Green 1 in its calcium-bound form.
| Property | Value |
| Excitation Maximum (λex) | ~494 nm Current time information in Douglas County, US.fishersci.ie |
| Emission Maximum (λem) | ~523 nm Current time information in Douglas County, US.fishersci.ie |
| Dissociation Constant (Kd) | ~170 nM researchgate.net |
| Fluorescence Enhancement | ~14-fold Current time information in Douglas County, US.fishersci.ie |
| Extinction Coefficient (ε) | ~19,000 M⁻¹cm⁻¹ |
| Quantum Yield (φ) | ~0.91 |
AM-Ester Permeation Strategy for Intracellular Localization of this compound
To be effective as an intracellular calcium indicator, Oregon-BAPTA Green 1 must first cross the cell membrane, which is impermeable to charged molecules like the active form of the dye. This challenge is overcome by the use of the acetoxymethyl (AM) ester form of the compound. aatbio.com The AM ester groups are lipophilic, rendering the entire molecule membrane-permeant and allowing it to passively diffuse across the plasma membrane into the cell's cytoplasm.
Once inside the cell, ubiquitous intracellular esterase enzymes cleave the AM ester groups. pubcompare.ai This hydrolysis traps the now-polar, membrane-impermeant form of Oregon-BAPTA Green 1 within the cytosol. This process ensures that the indicator is localized to the intracellular environment where it can interact with and report on changes in calcium concentration. To facilitate the loading process, this compound is often dissolved in a nonpolar solvent like dimethyl sulfoxide (B87167) (DMSO) and may be used in conjunction with a mild non-ionic detergent such as Pluronic® F-127 to improve its solubility in aqueous media and prevent aggregation. aatbio.com
Considerations for this compound Response Kinetics in Cellular Environments
The temporal resolution of calcium measurements is critically dependent on the response kinetics of the indicator. Oregon-BAPTA Green 1 is known for its relatively fast response kinetics, with a reported response time of approximately 5 milliseconds, making it suitable for tracking rapid calcium transients such as those associated with neuronal action potentials. researchgate.net
However, several factors within the cellular environment can influence the performance and response kinetics of Oregon-BAPTA Green 1:
Temperature: The binding affinity (Kd) of BAPTA-based chelators is temperature-dependent. researchgate.nettandfonline.com Changes in experimental temperature can alter the calibration of the dye and affect the on- and off-rates of calcium binding. Furthermore, dye leakage from cells can be more pronounced at higher temperatures, such as 37°C, which can be mitigated by performing experiments at room temperature. tandfonline.com
pH: The affinity of BAPTA for calcium can also be influenced by pH. researchgate.net Significant deviations from physiological pH could potentially alter the indicator's response.
Compartmentalization: In some cell types, AM ester-loaded dyes can accumulate in organelles such as mitochondria or the endoplasmic reticulum. This can lead to artifacts in the fluorescence signal, as the indicator may be reporting on calcium dynamics within these specific compartments rather than the bulk cytosol. nih.gov
Dye Concentration and Buffering: The introduction of any high-affinity chelator into a cell will inevitably buffer the intracellular calcium concentration to some extent. The concentration of Oregon-BAPTA Green 1 must be carefully chosen to be high enough for a good signal-to-noise ratio, but low enough to avoid significant perturbation of the natural calcium signaling dynamics.
Indicator Saturation: During large and rapid increases in intracellular calcium, the indicator may become saturated. This can lead to an underestimation of the peak calcium concentration and can affect the apparent kinetics of the calcium transient. imrpress.com
The following table provides a comparative overview of this compound with other common green fluorescent calcium indicators.
| Indicator | Dissociation Constant (Kd) | Fluorescence Enhancement | Key Characteristics |
| This compound | ~170 nM researchgate.net | ~14-fold Current time information in Douglas County, US.fishersci.ie | High affinity, bright, fast kinetics, moderately fluorescent at rest. |
| Fluo-4 AM | ~345 nM | >100-fold | Lower affinity than OGB-1, very low fluorescence at rest, large dynamic range. nih.gov |
| Calcium Green-1 AM | ~190 nM | ~13-fold | Similar affinity to OGB-1, moderately fluorescent at rest. |
| Fluo-8 AM | ~389 nM | ~200-fold | Less temperature-dependent loading than Fluo-3 and Fluo-4. aatbio.com |
Advanced Methodological Frameworks for Oregon Bapta Green 1am Based Calcium Imaging
Optimization of Oregon-BAPTA Green 1AM Loading Protocols in Diverse Cell Types and Tissue Preparations
The successful use of this compound (OGB-1 AM) for intracellular calcium imaging is highly dependent on the effective loading of the dye into the cells of interest. The acetoxymethyl (AM) ester group renders the molecule lipophilic, allowing it to permeate the cell membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the now membrane-impermeant Oregon-BAPTA Green 1 indicator within the cytosol. The efficiency of this process is influenced by several factors, including dye concentration, incubation conditions, and the use of facilitating agents.
The optimal concentration of this compound for loading into cells must be determined empirically, as it can vary significantly between different cell types and experimental conditions. aatbio.comaatbio.com For most cell lines, a final concentration in the range of 4-5 μM is a common starting point. aatbio.comaatbio.com However, specific applications may require adjustments to this range. For instance, in studies involving cultured plant cotyledons, a higher concentration of 20 µM was utilized for effective loading. Conversely, experiments with neonatal rat myocytes employed a 10 µM solution for incubation. researchgate.net The goal is to achieve sufficient intracellular dye concentration for a strong fluorescent signal without causing cellular toxicity or significant buffering of intracellular calcium dynamics.
| Cell/Tissue Type | Recommended Concentration | Reference |
|---|---|---|
| Most Cell Lines | 4-5 µM | aatbio.comaatbio.com |
| Cultured Plant Cotyledons | 20 µM | researchgate.net |
| Neonatal Rat Myocytes | 10 µM | researchgate.net |
| Acute Rat Hippocampal Slices (via pressure ejection) | 500 µM | researchgate.net |
Incubation conditions play a critical role in the successful loading of this compound. Typically, cells are incubated with the dye at 37°C for a period of 30 to 60 minutes. aatbio.com In some cell lines, extending the incubation time beyond one hour may enhance the signal intensity. aatbio.com The choice of buffer is also important, with Hanks and Hepes buffer (HHBS) being a commonly used option. aatbio.com For specific applications, these standard conditions may be modified. For example, loading into cultured plant cotyledons has been performed at 4°C for 3 hours, followed by a 2-hour incubation at 26°C to facilitate the de-esterification of the dye by cytosolic esterases. researchgate.net In the case of neonatal rat myocytes, a 30-minute incubation at 37°C in a Tris-based buffer has been reported. researchgate.net
| Preparation | Temperature | Time | Buffer | Reference |
|---|---|---|---|---|
| General Cell Lines | 37°C | 30-60 minutes | Hanks and Hepes Buffer (HHBS) | aatbio.com |
| Cultured Plant Cotyledons | 4°C (loading), then 26°C (de-esterification) | 3 hours, then 2 hours | Liquid MS medium | researchgate.net |
| Neonatal Rat Myocytes | 37°C | 30 minutes | Tris-buffer | researchgate.net |
The acetoxymethyl ester form of Oregon-BAPTA Green 1 is hydrophobic, which can lead to poor solubility in aqueous buffers. biotium.combiotium.com To overcome this, the nonionic detergent Pluronic F-127 is frequently used as a dispersing agent to facilitate the dissolution of the dye and improve loading efficiency. biotium.combiotium.comresearchgate.net It is recommended to use a final in-well concentration of Pluronic F-127 between 0.02% and 0.04%. aatbio.com Typically, a 10% or 20% stock solution of Pluronic F-127 in anhydrous dimethyl sulfoxide (B87167) (DMSO) is prepared and then added to the dye working solution. biotium.comresearchgate.netaatbio.com For loading into more complex tissues like brain slices, a combination of detergents may be employed. For instance, in mouse amygdala slices, a solution containing both PF-127 (20% in DMSO) and Cremophor EL (0.5% in DMSO) has been used to prepare the OGB-1 AM solution. nih.gov
Once the AM ester groups are cleaved, the resulting Oregon-BAPTA Green 1 indicator is negatively charged and should be well-retained within the cytoplasm. However, some cell types express organic anion transporters that can actively extrude the dye from the cell, leading to a gradual loss of fluorescence signal. aatbio.comaatbio.com To mitigate this dye leakage, an anion transporter inhibitor such as probenecid (B1678239) can be included in the loading and imaging buffers. aatbio.comaatbio.com A typical working concentration for probenecid is 1-2 mM in the dye working solution, resulting in a final in-well concentration of 0.5-1 mM. aatbio.comaatbio.com
Loading this compound into intact brain slices and organ cultures presents unique challenges compared to cultured cells. The dense cellular environment can impede dye penetration. Specialized loading techniques have been developed to address this. One method involves the pressure ejection of a concentrated dye solution (e.g., 500 μM Oregon Green 488 BAPTA-1 AM) from a glass pipette positioned within the tissue, as has been demonstrated in acute rat hippocampal slices. researchgate.net Another approach for mouse amygdala slices involves incubating the tissue in a solution containing OGB1-AM prepared with a mixture of Pluronic F-127 and Cremophor EL to enhance dye solubility and tissue penetration. nih.gov It is worth noting that some researchers opt to avoid the use of detergents like Pluronic F-127 in brain slice preparations due to concerns about potential toxicity. researchgate.net
Quantitative Imaging Techniques Utilizing this compound
This compound is not only a qualitative indicator of calcium transients but can also be employed for quantitative measurements of intracellular calcium concentrations. The fluorescence intensity of Oregon-BAPTA Green 1 exhibits an approximately 14-fold increase upon binding to Ca²⁺. tocris.comfishersci.ca This significant change in fluorescence provides a large dynamic range for detecting calcium fluctuations.
A powerful method for quantitative calcium imaging with Oregon-BAPTA Green 1 is fluorescence lifetime imaging microscopy (FLIM). springernature.comnih.gov This technique measures the decay rate of fluorescence, which is sensitive to the local environment of the fluorophore. The calcium-free and calcium-bound forms of Oregon-BAPTA Green 1 have distinct fluorescence lifetimes. By measuring these lifetimes, a ratiometric analysis can be performed that is independent of the dye concentration, a significant advantage over simple intensity-based measurements which can be affected by variations in dye loading and cell volume. springernature.comnih.gov This lifetime-based ratiometric approach has been successfully used to generate calibration curves for determining absolute calcium concentrations and has been applied in various settings, from in vitro calibrations to imaging single cells within the intact living brain. springernature.comnih.gov
Fluorescence Microscopy for Spatiotemporal Calcium Signal Acquisition
Fluorescence microscopy is a fundamental technique for visualizing the spatiotemporal dynamics of intracellular Ca²⁺ signals in cells loaded with Oregon-BAPTA Green 1 AM. This method allows for the qualitative and quantitative assessment of calcium fluctuations over time and across different cellular compartments. The fluorescence signal emitted by the dye-Ca²⁺ complex can be captured to generate images and time-lapse sequences, revealing the intricate patterns of calcium signaling within living cells. aatbio.comaatbio.com The acetoxymethyl ester group facilitates the passive diffusion of the dye across the cell membrane, whereupon intracellular esterases cleave the AM group, trapping the active, Ca²⁺-sensitive form of the dye within the cytosol.
The fluorescence intensity of Oregon Green BAPTA-1 is significantly enhanced upon binding to Ca²⁺, with some studies reporting an approximate 14-fold increase from its resting state to a calcium-saturated state. tocris.comthermofisher.com This substantial dynamic range makes it a sensitive indicator for detecting even subtle changes in intracellular calcium concentrations. The spectral properties of Oregon Green 488 BAPTA indicators, with an excitation peak near the 488 nm laser line, make them well-suited for use with common fluorescence microscopy setups, including those equipped with argon-ion lasers. thermofisher.com
Confocal Laser-Scanning Microscopy for High-Resolution this compound Imaging
Confocal laser-scanning microscopy (CLSM) offers a significant advantage over conventional widefield fluorescence microscopy by providing high-resolution, optically sectioned images of cells and tissues stained with Oregon-BAPTA Green 1 AM. This technique effectively eliminates out-of-focus fluorescence, resulting in images with improved contrast and clarity. aptechnologies.co.uk The enhanced image quality is particularly beneficial for resolving the subcellular localization of Ca²⁺ signals with a high degree of spatial precision. researchgate.net
The point-scanning nature of CLSM, where a focused laser spot is scanned across the specimen, allows for the detailed visualization of Ca²⁺ distribution within specific organelles or cellular microdomains. aptechnologies.co.uk The compatibility of Oregon Green BAPTA indicators with the 488 nm laser line commonly found in confocal systems makes them a popular choice for high-resolution calcium imaging studies. thermofisher.com Researchers have successfully employed CLSM with Oregon Green BAPTA dyes to investigate Ca²⁺ dynamics in a variety of cell types, including the detailed analysis of calcium plumes in plant cells and changes in sarcoplasmic reticulum Ca²⁺ concentrations in myocytes. researchgate.netnih.gov
Multi-photon Excitation Imaging for Deep Tissue Penetration with this compound
Multi-photon excitation (MPE) microscopy is a powerful technique for imaging fluorescence deep within scattering biological tissues, a task that is challenging for conventional and confocal microscopy. nih.govleica-microsystems.com By utilizing longer wavelength excitation light, typically in the infrared range, MPE microscopy minimizes light scattering and enhances penetration depth. leica-microsystems.comnih.gov This makes it an ideal method for in vivo calcium imaging in intact tissues and living organisms.
Oregon-BAPTA Green 1 AM can be effectively excited through a multi-photon process. For instance, two-photon excitation can be achieved using wavelengths around 920 nm, while three-photon excitation is possible with wavelengths around 1300 nm. wiley.com The use of these longer wavelengths not only allows for deeper tissue imaging but also reduces phototoxicity and photobleaching in the sample. Researchers have utilized two-photon microscopy with Oregon-Green-BAPTA-1 to quantitatively analyze neural activity and changes in intracellular calcium concentration in vivo. nih.gov The advancement of three-photon microscopy further extends the imaging depth, enabling the visualization of fluorophores like Oregon-BAPTA Green 1 AM in even deeper tissue layers. wiley.com
| Parameter | Two-Photon Excitation | Three-Photon Excitation |
| Typical Excitation Wavelength | ~920 nm | ~1300 nm |
| Tissue Penetration Depth | Deeper than confocal | Deeper than two-photon |
| Phototoxicity | Reduced | Further Reduced |
| Application | In vivo imaging in scattering tissue | Deep tissue in vivo imaging |
Flow Cytometry Applications for this compound-Labeled Cells
Flow cytometry is a high-throughput technique that allows for the rapid analysis of single cells within a heterogeneous population. When cells are loaded with Oregon-BAPTA Green 1 AM, flow cytometry can be used to measure changes in intracellular Ca²⁺ on a cell-by-cell basis. aatbio.comaatbio.com This is particularly useful for studying cellular responses to various stimuli that trigger calcium signaling cascades.
The fluorescence intensity of individual cells passing through the laser beam of the flow cytometer is directly proportional to their intracellular Ca²⁺ concentration. Oregon Green probes are well-suited for flow cytometry due to their green fluorescence emission upon calcium binding, which can be detected using standard filter sets, such as the FITC channel (488 nm excitation, ~530/30 nm emission). aatbio.comthermofisher.com This methodology enables the quantitative analysis of calcium flux in large cell populations, providing statistical power to studies of cellular activation, apoptosis, and other Ca²⁺-mediated processes. thermofisher.com
Fluorescence Microplate Assays for High-Throughput Screening with this compound
Fluorescence microplate assays are a cornerstone of high-throughput screening (HTS) in drug discovery and cell biology research. moleculardevices.com By loading cells cultured in microplates with Oregon-BAPTA Green 1 AM, it is possible to screen large libraries of compounds for their effects on intracellular Ca²⁺ signaling. aatbio.comaatbio.com Microplate readers equipped with fluorescence detection capabilities can rapidly measure the fluorescence intensity from each well, providing a quantitative readout of the cellular calcium response. nih.govnih.gov
This approach is highly adaptable for automated systems, allowing for the efficient and cost-effective screening of thousands of compounds. moleculardevices.comnih.gov The fluorescence signal from Oregon-BAPTA Green 1 AM-labeled cells is typically measured using excitation and emission wavelengths around 490 nm and 525 nm, respectively. aatbio.com This enables the identification of agonists, antagonists, or modulators of ion channels, receptors, and other cellular targets that influence calcium homeostasis.
Calibration and Data Analysis Approaches for this compound Fluorescence
Accurate interpretation of fluorescence data obtained from Oregon-BAPTA Green 1 AM requires careful calibration and data analysis. These procedures are essential for converting fluorescence intensity measurements into meaningful physiological parameters, such as absolute Ca²⁺ concentrations.
In Vitro Calibration of this compound Fluorescence to Calcium Concentration
In vitro calibration is a critical step for quantitatively determining intracellular Ca²⁺ concentrations from the fluorescence signals of Oregon-BAPTA Green 1 AM. This process involves measuring the fluorescence of the dye in solutions with known Ca²⁺ concentrations, allowing for the determination of its dissociation constant (Kd), which is the concentration of Ca²⁺ at which half of the dye is bound. nih.gov
Calibration is typically performed using a set of Ca²⁺ buffers with precisely controlled free calcium concentrations. The fluorescence intensity of Oregon Green BAPTA-1 is measured at each Ca²⁺ concentration, and the data are used to generate a calibration curve. From this curve, the minimum fluorescence (Fmin) in the absence of Ca²⁺ and the maximum fluorescence (Fmax) at saturating Ca²⁺ levels can be determined. These values, along with the Kd, are then used in the Grynkiewicz equation to calculate the intracellular Ca²⁺ concentration from the fluorescence measurements obtained in live cells. The Kd for Oregon Green 488 BAPTA-1 is approximately 170 nM in the absence of Mg²⁺. thermofisher.com
| Parameter | Description | Typical Value for Oregon Green 488 BAPTA-1 |
| Kd (Dissociation Constant) | The calcium concentration at which the fluorescent indicator is 50% saturated. | ~170 nM |
| Fmin (Minimum Fluorescence) | The fluorescence intensity of the indicator in a zero calcium environment. | Varies with experimental conditions |
| Fmax (Maximum Fluorescence) | The fluorescence intensity of the indicator when fully saturated with calcium. | Varies with experimental conditions |
Conversion of Fluorescence Intensity to Intracellular Calcium Concentrations Using this compound
The conversion of raw fluorescence intensity data from this compound into absolute intracellular calcium concentrations ([Ca²⁺]i) is a critical step for quantitative analysis. The relationship between the fluorescence emission of the indicator and the [Ca²⁺]i is not linear but follows a logistic function. bohrium.comnih.gov Therefore, a calibration procedure is necessary to accurately determine [Ca²⁺]i from the recorded fluorescence signals.
The fundamental equation used for this conversion with single-wavelength indicators like this compound is the Grynkiewicz equation:
[Ca²⁺] = K_d * (F - F_min) / (F_max - F)
Where:
[Ca²⁺] is the intracellular calcium concentration.
K_d is the dissociation constant of the indicator for Ca²⁺. For Oregon Green 488 BAPTA-1, the K_d is approximately 170 nM in the absence of Mg²⁺. tocris.comthermofisher.com
F is the background-corrected fluorescence intensity measured during the experiment.
F_min is the fluorescence intensity of the indicator in a calcium-free environment.
F_max is the fluorescence intensity of the indicator when saturated with Ca²⁺.
To determine F_min and F_max, an in situ calibration is typically performed at the end of an experiment. This involves treating the cells with a calcium ionophore to permeabilize the cell membrane to Ca²⁺, followed by perfusion with solutions of known Ca²⁺ concentrations (one to determine F_max and another containing a Ca²⁺ chelator like EGTA to determine F_min). researchgate.net
It is important to note that the K_d can be influenced by factors such as temperature, pH, and ionic strength. Therefore, for precise measurements, the calibration should be performed under conditions that closely mimic the experimental environment.
Fluorescence Lifetime Imaging Microscopy (FLIM) for Ratiometric this compound Measurements
Fluorescence Lifetime Imaging Microscopy (FLIM) offers a powerful approach for quantitative and ratiometric measurements of intracellular calcium using this compound. nih.govspringernature.com Unlike intensity-based measurements, FLIM is independent of dye concentration, path length, and excitation intensity, thus providing a more robust method for determining absolute [Ca²⁺]i. researchgate.net
The principle behind using FLIM with this compound lies in the distinct fluorescence lifetimes of the calcium-free and calcium-bound forms of the dye. nih.govspiedigitallibrary.org The fluorescence lifetime of Oregon Green BAPTA-1 is sensitive to Ca²⁺ concentrations. researchgate.net By measuring the fluorescence lifetime at each pixel of an image, a map of the intracellular calcium concentration can be generated.
The ratiometric nature of FLIM measurements with this compound is derived from the analysis of the fluorescence decay curves. The decay can be fitted to a multi-exponential model, where the different lifetime components correspond to the bound and unbound states of the indicator. The ratio of the amplitudes of these components can then be used to calculate the [Ca²⁺]i.
Advantages of FLIM with this compound:
Quantitative Measurements: Allows for the determination of absolute calcium concentrations. nih.gov
Independence from Dye Concentration: Overcomes issues related to uneven dye loading and compartmentalization. nih.govresearchgate.net
Reduced Sensitivity to Artifacts: Less affected by photobleaching and motion artifacts compared to intensity-based methods. spiedigitallibrary.orgnih.gov
FLIM can be performed using various techniques, including time-correlated single-photon counting (TCSPC) and frequency-domain FLIM. researchgate.net The choice of technique depends on the specific experimental requirements, such as temporal resolution and signal-to-noise ratio.
Addressing Background Subtraction and Photobleaching in this compound Imaging
Accurate quantification of intracellular calcium with this compound necessitates careful consideration and correction for background fluorescence and photobleaching.
Background Subtraction:
Background fluorescence can originate from various sources, including cellular autofluorescence and unbound extracellular dye. This background signal can significantly alter the measured fluorescence intensity and lead to inaccurate [Ca²⁺]i calculations.
A common method for background subtraction involves selecting a region of interest (ROI) within the image that is devoid of cells and measuring its average fluorescence intensity. nih.gov This value is then subtracted from the fluorescence intensity of the cellular ROIs. In experiments with bulk-stained tissue where a cell-free region may not be available, more advanced computational methods can be employed to estimate the background from the temporal dynamics of the pixels within the ROI. nih.gov
Photobleaching Correction:
Photobleaching is the irreversible photo-induced destruction of fluorophores, leading to a decrease in fluorescence intensity over time. This can be misinterpreted as a change in [Ca²⁺]i. While Oregon Green dyes are known to be susceptible to photobleaching, FLIM measurements are inherently less sensitive to these effects. researchgate.net
For intensity-based measurements, several methods can be employed to correct for photobleaching:
Exponential Fitting: The decay in fluorescence intensity due to photobleaching can often be modeled by an exponential function. This function can be fitted to the data from a control region and used to correct the fluorescence signal from the experimental ROIs. nih.gov
Simple Ratio Method: This involves normalizing the fluorescence intensity of the experimental ROI to that of a control ROI that is not expected to exhibit changes in calcium concentration. nih.gov
Histogram Matching: This is a more advanced technique that corrects for photobleaching by adjusting the intensity distribution of each frame in a time-lapse sequence to match that of a reference frame. nih.gov
Minimizing the excitation light intensity and exposure time during image acquisition can also help to reduce the rate of photobleaching.
Software and Computational Tools for Analyzing this compound-Derived Data
A variety of software and computational tools are available for the analysis of calcium imaging data obtained with this compound. These tools provide functionalities for image pre-processing, ROI selection, fluorescence signal extraction, and conversion to [Ca²⁺]i.
| Software/Tool | Key Features | Primary Application |
| ImageJ/Fiji | Open-source platform with a vast collection of plugins for image analysis, including ROI selection, background subtraction, and photobleaching correction. nih.govnih.gov | General-purpose image analysis for calcium imaging data. |
| CaImAn | A Python-based toolbox for large-scale calcium imaging data analysis. It includes algorithms for motion correction, source extraction, and spike deconvolution. github.comelifesciences.orggithub.io | Analysis of large and complex calcium imaging datasets, particularly from neuronal populations. |
| TACI | An ImageJ plugin specifically designed for 3D calcium imaging analysis, capable of separating overlapping neurons in the z-axis. nih.gov | Analysis of 3D calcium imaging data. |
| SeNeCA | A software package for processing data from two-photon calcium imaging at high speeds. aatbio.com | High-speed two-photon calcium imaging data analysis. |
The choice of software often depends on the specific experimental setup, the size and complexity of the dataset, and the user's programming expertise. Many of these tools are open-source and benefit from active communities that provide support and develop new functionalities.
Applications of Oregon Bapta Green 1am in Elucidating Biological Phenomena
Neuroscience Research: Deciphering Neuronal and Glial Calcium Signaling with Oregon-BAPTA Green 1AM
The nervous system relies heavily on precise calcium signaling for its fundamental operations, from neuronal firing to glial support functions. OGB-1 AM has been instrumental in advancing our understanding of these complex dynamics.
Imaging of Action Potential-Induced Calcium Transients in Neurons
This compound is widely used to monitor the activity of individual neurons by detecting the calcium influx that occurs during an action potential. nih.gov Researchers can load neurons with the acetoxymethyl (AM) ester form of the dye, which then allows for the visualization of calcium transients associated with neuronal firing. columbia.edu Studies have demonstrated that each action potential produces a stereotyped, detectable calcium transient in the soma of pyramidal neurons without the need for signal averaging. researchgate.net
In neocortical neurons, the calcium signals detected by OGB-1 AM are linearly correlated with the number of action potentials. nih.gov This allows for the reconstruction of spiking patterns in populations of hundreds of neurons, even at relatively high firing frequencies. researchgate.net For instance, trains of action potentials at frequencies up to 50 Hz produce cumulative calcium transients that can be clearly resolved. columbia.edu The first spike in a train typically produces a significant change in fluorescence (ΔF/F), around 15%, with subsequent spikes producing smaller, summating changes. columbia.edu
| Parameter | Observation with this compound | Reference |
|---|---|---|
| Single Action Potential Detection | Produces a stereotyped calcium transient detectable without averaging. | researchgate.net |
| Signal Correlation | Fluorescence signal is linearly correlated with the number of action potentials in neocortical neurons. | nih.gov |
| Frequency Response | Can resolve trains of action potentials up to 50 Hz. | columbia.edu |
| Signal Amplitude (ΔF/F) | The first spike in a train can produce a ΔF/F of approximately 15%. | columbia.edu |
Investigating Synaptic Activity and Plasticity Using this compound
Calcium influx into the postsynaptic compartment is a critical trigger for synaptic plasticity, the cellular mechanism underlying learning and memory. units.it OGB-1 AM is employed to directly measure this Ca²⁺ influx through receptors on neuronal dendrites. In studies of retinal amacrine cells, OGB-1 AM was included in the patch pipette to visualize dendritic Ca²⁺ rises during the application of AMPA, a glutamate (B1630785) receptor agonist. nih.gov These experiments revealed that Ca²⁺ influx through Ca²⁺-permeable AMPA receptors can elicit a rapid form of postsynaptic plasticity. nih.gov The potentiation of AMPA-mediated currents was accompanied by an increase in dendritic Ca²⁺ rises, a phenomenon that could be blocked by strong postsynaptic Ca²⁺ buffering with BAPTA. nih.gov This demonstrates the dye's utility in linking specific synaptic events to the downstream calcium signals responsible for modifying synaptic strength.
Analysis of Astrocyte Calcium Signaling and Neuro-Glial Interactions
Astrocytes, a type of glial cell, exhibit their own form of excitability mediated by changes in intracellular calcium. nih.gov OGB-1 AM is frequently used for astrocyte calcium imaging, in part because it preferentially stains these cells in some experimental preparations. nih.gov By loading brain tissue with OGB-1 AM, researchers can distinguish astrocytes from neurons and monitor their spontaneous calcium activity. units.it This has been crucial in studying neuro-glial interactions, where neuronal activity can trigger calcium waves in surrounding astrocytes. For example, uncaging calcium in periaxonal astrocytes has been shown to cause broadening of action potentials in adjacent axons, an effect mediated by glutamate receptor activation. yakusaku.jp This astrocytic activation also increased the amplitude of action potential-triggered Ca²⁺ transients in presynaptic boutons, highlighting a direct functional link between glial signaling and neuronal synaptic efficacy. yakusaku.jp
Studies of Calcium Homeostasis in Neurodegenerative Disease Models Using this compound
Perturbations in calcium homeostasis are a known factor in several neurodegenerative disorders, including Alzheimer's disease. nih.govnih.gov OGB-1 AM has been used to monitor neuronal calcium transients in mouse models of Alzheimer's. nih.gov In a study using double transgenic APP23xPS45 mice, OGB-1 AM was injected into the cortex to monitor the firing of neurons near amyloid plaques. nih.gov The findings revealed that neurons in close proximity to plaques were often hyperactive, while those further away tended to be silent. nih.gov This demonstrates that the pathology of Alzheimer's disease disrupts the normal function and calcium homeostasis of neuronal networks. nih.gov Furthermore, fluorescence lifetime imaging microscopy with OGB-1 has been adapted to allow for quantitative, ratiometric measurements of calcium concentrations in cells, providing a powerful tool to study these pathological alterations in live cells and in the intact brain. nih.gov
| Disease Model | Key Finding with this compound | Reference |
|---|---|---|
| Alzheimer's Disease (APP23xPS45 mice) | Revealed neuronal hyperactivity near amyloid plaques and silent neurons at greater distances, indicating impaired neuritic calcium homeostasis. | nih.gov |
| General Neurodegeneration | Used in fluorescence lifetime imaging microscopy to provide quantitative determinations of calcium that are independent of dye concentration. | nih.gov |
Exploring Calcium Dynamics in Myelinating Oligodendrocytes
Oligodendrocytes, the cells responsible for myelination in the central nervous system, also rely on calcium signaling for their development and function. nih.gov Live calcium imaging using OGB-1 AM in primary cultures of oligodendrocytes has been used to record spontaneous Ca²⁺ events localized in their myelinating processes. nih.gov These intracellular calcium events show significant heterogeneity in their frequency, duration, and amplitude. nih.gov Comparative studies have shown that Ca²⁺ events detected with OGB-1 AM display dynamic features comparable to those detected by genetically encoded calcium indicators, validating its use for monitoring calcium dynamics in these glial cells. nih.gov
Cardiovascular Physiology: Monitoring Calcium Fluxes in Cardiac Myocytes
While the provided sources primarily focus on neuroscience applications, the principles of using this compound extend to other fields where calcium signaling is paramount, such as cardiovascular physiology. The dye is suitable for measuring intracellular Ca²⁺ transients in cardiac myocytes. xabiolite.cn The fluorescence signal from cells loaded with OGB-1 AM can be measured using techniques like fluorescence microscopy to characterize the calcium fluxes that govern heart muscle contraction and relaxation. xabiolite.cn
Cellular Physiology: Characterizing Intracellular Calcium Events in Diverse Cell Lines
Beyond muscle physiology, this compound has been widely adopted to study a diverse range of intracellular Ca²⁺ signaling events in numerous cell types. Its versatility has shed light on localized Ca²⁺ signals, receptor-mediated Ca²⁺ mobilization, and the specific Ca²⁺ dynamics in specialized cells like platelets and spermatozoa.
Localized, subcellular Ca²⁺ signals, often referred to as "calcium puffs," are fundamental building blocks of cellular Ca²⁺ signaling, regulating processes from gene expression to neuronal excitability. Oregon Green BAPTA-1 (OGB1) has been a key tool in the study of these events. In a comparative study of various fluorescent Ca²⁺ indicators for imaging Ca²⁺ puffs in cultured human neuroblastoma SH-SY5Y cells, OGB1 was evaluated alongside other green-emitting dyes.
The performance of different indicators in resolving the spatial and temporal characteristics of Ca²⁺ puffs is critical. The following table summarizes some of the key parameters for OGB1 and other commonly used green-emitting dyes.
| Indicator | Kd (nM) | Relative Brightness | Signal-to-Noise Ratio |
|---|---|---|---|
| Oregon Green BAPTA-1 | 170 | High | Good |
| Fluo-4 | 345 | Moderate | Moderate |
| Cal-520 | 320 | Very High | Excellent |
While OGB1 demonstrates good performance, the study concluded that Cal-520 was the optimal indicator for detecting and faithfully tracking local Ca²⁺ puffs due to its superior signal-to-noise ratio.
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that, upon activation by various stimuli, can initiate intracellular signaling cascades, often leading to the release of Ca²⁺ from internal stores. Oregon Green BAPTA-1 AM is frequently used to monitor these receptor-mediated Ca²⁺ dynamics. For instance, in astrocytes, this dye has been used to visualize Ca²⁺ responses following the application of ATP, which acts on purinergic GPCRs.
In such studies, astrocytes are loaded with Oregon Green 488 BAPTA-1 AM, and changes in fluorescence intensity are recorded over time in response to agonist stimulation. This allows for the characterization of the kinetics and magnitude of the Ca²⁺ response, providing insights into the signaling pathways downstream of GPCR activation.
Platelet activation is a critical process in hemostasis and thrombosis, and it is heavily dependent on intracellular Ca²⁺ signaling. Thrombin, a potent platelet agonist, induces a rapid increase in intracellular Ca²⁺, leading to platelet aggregation and the release of prothrombotic factors. While direct measurements of intracellular Ca²⁺ with this compound in platelets are not extensively detailed in the provided search results, a closely related application involves the use of Oregon-green fibrinogen.
In studies of platelet activation, Oregon-green fibrinogen is used to measure the activation of integrin αIIbβ3, a key event downstream of the initial Ca²⁺ signal. nih.gov The binding of Oregon-green fibrinogen to its receptor on the platelet surface is a fluorescent marker of platelet activation and provides an indirect but quantitative measure of the functional consequences of thrombin-induced Ca²⁺ mobilization. nih.gov In the presence of a Src kinase inhibitor, the combination of thrombin and collagen-related peptide (CRP) showed a synergistic effect on Oregon-green fibrinogen binding, highlighting the complex interplay of signaling pathways in platelet activation. nih.gov
The regulation of intracellular Ca²⁺ is paramount for sperm function, influencing processes such as motility, capacitation, and the acrosome reaction. Oregon Green BAPTA-1 has proven to be a sensitive tool for investigating these Ca²⁺ dynamics. It is particularly useful for detecting small changes in Ca²⁺ concentration near the resting level of 50-100 nM.
In studies of human spermatozoa, Oregon Green BAPTA-1 has been used to monitor Ca²⁺ responses to progesterone (B1679170), a hormone present in the female reproductive tract that is known to influence sperm function. Exposure of sperm to a progesterone gradient, simulating the approach to the oocyte, was shown to induce a slow, sustained increase in intracellular Ca²⁺. In a significant portion of cells, this was accompanied by slow Ca²⁺ oscillations in the caudal part of the head.
| Parameter | Observation |
|---|---|
| Progesterone-induced Ca²⁺ response | Slowly developing increase in [Ca²⁺]i |
| Oscillating cells | > 33% |
| Oscillation period | Approximately 4.1 minutes |
| Amplitude of oscillations | 40-100% increase in fluorescence |
These findings, made possible by the use of Oregon Green BAPTA-1, provide critical insights into the signaling mechanisms that may guide spermatozoa towards the oocyte.
Monitoring Calcium in Plant Cell Responses (e.g., epidermal cells of cotyledons)
The acetoxymethyl (AM) ester form of Oregon-BAPTA Green 1, Oregon-BAPTA Green 1 AM, serves as a valuable tool for investigating the intricate role of calcium (Ca²⁺) as a second messenger in plant cell signaling. Its cell-permeant nature allows for its loading into the cytoplasm, where cellular esterases cleave the AM group, trapping the fluorescent indicator intracellularly. This enables real-time monitoring of changes in cytosolic Ca²⁺ concentrations ([Ca²⁺]cyt) in response to various stimuli.
In studies involving the epidermal cells of cotyledons, Oregon-BAPTA Green 1 AM has been instrumental in visualizing and quantifying [Ca²⁺]cyt dynamics. Research has validated the use of Oregon Green 488 BAPTA-1 AM ester fluorescence as a reliable relative measure of [Ca²⁺]cyt in these cells. Methodologically, cultured cotyledons are loaded with the dye, typically at a concentration of 20 µM, for several hours at a low temperature (e.g., 4°C) to facilitate uptake. Subsequently, an incubation period at a higher temperature (e.g., 26°C) allows for the de-esterification of the dye by cytosolic esterases, ensuring its retention within the cytosol.
Confocal laser scanning microscopy is then employed to visualize the fluorescence changes corresponding to shifts in intracellular calcium levels. Such studies have revealed that an enhanced influx of Ca²⁺, mediated by the polarized insertion of Ca²⁺-permeable channels into the plasma membrane of adaxial epidermal cells, leads to a rise in [Ca²⁺]cyt. This elevated cytosolic calcium is not uniformly distributed but is instead organized into distinct "plumes." These plumes are shaped by the coordinated activities of clusters of Ca²⁺-permeable channels and surrounding plasma membrane Ca²⁺-ATPases, which actively pump calcium out of the cytosol. This precise spatial and temporal control of calcium signaling is crucial for downstream cellular responses, such as the formation of wall ingrowth papillae in transfer cells.
Table 1: Experimental Parameters for Monitoring Calcium in Plant Epidermal Cells using Oregon-BAPTA Green 1 AM
| Parameter | Value/Description | Source |
|---|---|---|
| Cell Type | Epidermal cells of cultured cotyledons | |
| Calcium Indicator | Oregon Green 488 BAPTA-1 AM | |
| Loading Concentration | 20 µM | |
| Loading Conditions | 3 hours at 4°C | |
| De-esterification | 2 hours at 26°C in liquid MS medium | |
| Imaging Technique | Confocal Laser Scanning Microscopy | |
| Key Observation | Formation of polarized and persistent Ca²⁺ plumes |
Endocrinology and Metabolism: Imaging Pancreatic Islet Calcium Dynamics
In the field of endocrinology and metabolism, Oregon-BAPTA Green 1 AM is a critical tool for studying the calcium dynamics within pancreatic islets of Langerhans, which are essential for regulating blood glucose homeostasis through the secretion of hormones like insulin. Changes in blood glucose levels trigger oscillations in cytosolic calcium in pancreatic islet cells, which in turn initiate hormone secretion.
Oregon Green 488 BAPTA-1 AM is used to stain pancreatic tissue slices to allow for the imaging of these intracellular free calcium concentration dynamics. Typically, tissue slices are incubated in a solution containing the dye (e.g., 6 µM) for a specific duration (e.g., 50 minutes) at room temperature. Confocal microscopy is then used to record time-series images of the islets, capturing the fluorescence changes that reflect the intracellular calcium oscillations in response to glucose stimulation.
Research utilizing this technique has revealed distinct patterns of calcium responses among different mouse strains and in response to varying glucose concentrations. For instance, upon stimulation with 12 mM glucose, a majority of cells in the core of the islet that were inactive at 6 mM glucose exhibit calcium oscillations superimposed on an elevated baseline. In contrast, some cells in the periphery of the islet show an increase in the frequency of their calcium oscillations when the glucose concentration is raised from 6 mM to 12 mM. Furthermore, studies comparing different mouse strains (C57BL/6J, C57BL/6N, and NMRI) have shown strain-specific differences in the frequency and duration of glucose-induced calcium oscillations. For example, the NMRI strain modulates its calcium signaling by altering the frequency of oscillations at physiological glucose concentrations and the duration of oscillations at supraphysiochemical concentrations.
Table 2: Glucose-Stimulated Calcium Dynamics in Pancreatic Islet Cells of NMRI Mice
| Glucose Concentration | Median Frequency of Oscillations (min⁻¹) | Median Duration of Oscillations (s) | Source |
|---|---|---|---|
| 7 mM | 2.3 | ~2.5 - 3.5 | |
| 9 - 10 mM | 4.6 - 5.9 | ~2.5 - 3.5 | |
| > 10 mM | Decreasing to 4.4 at 16 mM | Increasing to 5.5 |
Comparative Analysis of Oregon Bapta Green 1am with Alternative Calcium Indicators
Comparison of Signal-to-Noise Ratio and Fluorescence Intensity: Oregon-BAPTA Green 1AM vs. Fluo-4 and other BAPTA derivatives
When measuring intracellular Ca²⁺, the signal-to-noise ratio (SNR) is a crucial parameter, determining the ability to resolve small or rapid changes in Ca²⁺ concentration against background fluorescence. This compound is frequently noted for providing an enhanced or superior signal-to-noise ratio in cellular imaging applications, particularly for in vivo imaging. pubcompare.aipubcompare.airesearchgate.net This characteristic is advantageous for detecting subtle Ca²⁺ transients in environments with potential background noise, such as in living tissue. researchgate.net
In a direct comparison for imaging local Ca²⁺ signals, both Fluo-4 and OGB-1 are commonly used single-wavelength indicators that are bright and exhibit substantial increases in fluorescence upon binding Ca²⁺. nih.gov
| Property | This compound (OGB-1) | Fluo-4 |
|---|---|---|
| Excitation/Emission (Ca²⁺-bound) | ~494 nm / ~523 nm fishersci.se | ~494 nm / ~516 nm biotium.com |
| Ca²⁺ Dissociation Constant (K_d) | ~170 nM nih.gov | ~335-345 nM nih.govbiotium.comnih.gov |
| Fluorescence Increase (Fold Change) | ~14-fold bitesizebio.comfishersci.se | >100-fold bitesizebio.combiotium.com |
| Signal-to-Noise Ratio (SNR) | Reported as superior or enhanced, especially in vivo pubcompare.aipubcompare.airesearchgate.net | High, due to large dynamic range nih.gov |
Temporal Resolution and Sensitivity Considerations for this compound in Rapid Calcium Transients
The ability to faithfully track rapid fluctuations in Ca²⁺ concentration is governed by an indicator's kinetic properties—its on- and off-rates for Ca²⁺ binding. For many physiological processes, such as neuronal action potentials or muscle contraction, Ca²⁺ transients occur on a millisecond timescale. This compound has a response time of approximately 5 milliseconds, making it a useful tool for following such fast changes in free calcium concentration. researchgate.net
Its suitability for monitoring rapid events has led to its widespread use in studies imaging subcellular Ca²⁺ transients. nih.gov Experiments using fast fluorescence lifetime imaging (FLIM) have been conducted with OGB-1 at frame rates of 100 Hz, successfully capturing Ca²⁺ changes during the beating of neonatal rat myocytes. spiedigitallibrary.org However, while sensitive, OGB-1 may not be the optimal choice for all high-frequency events. For instance, studies have shown that while OGB-1 can detect calcium transients, other indicators like Cal-520 may show superior sensitivity and ability to resolve discrete transients induced by high-frequency spike trains. nih.gov The decay time for OGB-1 has been measured at approximately 2.1 seconds in one study, a kinetic property that influences its ability to resolve closely spaced events. nih.gov
Evaluation of this compound in Relation to Ratiometric Dyes (e.g., Fura-2, Indo-1) and Genetically Encoded Indicators (e.g., GCaMP)
Versus Ratiometric Dyes: Ratiometric indicators, such as Fura-2 and Indo-1, undergo a spectral shift upon Ca²⁺ binding. wikipedia.orgwikipedia.org Fura-2 exhibits a shift in its excitation spectrum, while Indo-1 shifts its emission spectrum. researchgate.netthermofisher.com This property allows for the calculation of a ratio of fluorescence intensities at two different wavelengths, which provides a more accurate quantification of Ca²⁺ concentration that corrects for variables like uneven dye loading, cell thickness, and photobleaching. wikipedia.orgthermofisher.com
This compound, as a single-wavelength indicator, does not have this intrinsic ratiometric capability. However, it possesses a significant advantage: it is excited by visible light (e.g., a 488 nm laser line). thermofisher.com In contrast, both Fura-2 and Indo-1 require excitation with ultraviolet (UV) light. nih.govwikipedia.org UV excitation is often more phototoxic to cells and requires specialized and more expensive optics. nih.gov Furthermore, the need to alternate excitation or emission wavelengths for ratiometric dyes can severely limit the temporal resolution of image acquisition, making single-wavelength indicators like OGB-1 preferable for imaging very rapid Ca²⁺ transients. nih.gov
Versus Genetically Encoded Calcium Indicators (GECIs): GECIs, such as the popular GCaMP series, are proteins that can be introduced into specific cell populations using genetic techniques. researchgate.netnih.gov This allows for chronic, targeted, long-term imaging of Ca²⁺ dynamics in defined cell types without the need for invasive dye loading. nih.gov
The choice between OGB-1 and a GECI often depends on the experimental paradigm. For acute experiments requiring the highest sensitivity for detecting local, subcellular Ca²⁺ signals (e.g., "puffs"), synthetic dyes have often been the preferred tool. nih.govresearchgate.net Indeed, a direct comparison found that GCaMP6 variants were not well-suited for imaging these specific subcellular signals, whereas OGB-1 was among the dyes tested for this purpose. nih.gov However, GECIs have undergone rapid development, and newer variants like GCaMP6 have shown higher sensitivity than OGB-1 for detecting single action potentials in neurons. nih.gov GECIs are generally superior for population-level studies in behaving animals over long periods, while synthetic dyes like OGB-1 are highly effective for acute slice preparations and cell culture experiments where high signal fidelity for rapid, local events is paramount. nih.govnih.gov
| Property | This compound | Fura-2 / Indo-1 (Ratiometric) | GCaMP (GECI) |
|---|---|---|---|
| Indicator Type | Synthetic Chemical Dye | Synthetic Chemical Dye | Genetically Encoded Protein |
| Excitation Wavelength | Visible (~494 nm) fishersci.se | UV (~340/380 nm for Fura-2) wikipedia.org | Visible (~488 nm) researchgate.net |
| Ratiometric Capability | No (single wavelength) | Yes (dual excitation or emission) wikipedia.orgwikipedia.org | No (single wavelength) |
| Temporal Resolution | High (limited by camera/scanner speed) nih.gov | Lower (limited by wavelength switching) nih.gov | Variable; newer versions are very fast (e.g., GCaMP6f) nih.gov |
| Common Application | Acute imaging of rapid/local signals, in vivo two-photon researchgate.netnih.gov | Quantitative Ca²⁺ measurement, flow cytometry thermofisher.comthermofisher.com | Chronic, targeted imaging of neural populations in vivo nih.gov |
Advantages of this compound for Specific Experimental Paradigms
This compound possesses a combination of properties that make it particularly advantageous for certain research applications.
Visible Light Excitation : OGB-1 is efficiently excited by the 488 nm spectral line of the common argon-ion laser, making it compatible with standard fluorescence microscopy, flow cytometry, and confocal laser-scanning microscopy setups without the need for specialized UV optics. thermofisher.comnih.gov
Reduced Phototoxicity : By avoiding the need for high-energy UV light required by ratiometric dyes like Fura-2 and Indo-1, OGB-1 reduces the potential for phototoxicity and cellular damage during imaging experiments. fishersci.senih.gov This is especially critical for long-term or time-lapse imaging of living cells.
High-Throughput Screening (HTS) : The combination of visible light excitation, high sensitivity, and a simple (non-ratiometric) readout makes OGB-1 well-suited for automated HTS applications. nih.gov It has been successfully used in 96- and 384-well microplate readers to screen for compounds that modulate G protein-coupled receptors (GPCRs) by measuring intracellular Ca²⁺ mobilization. nih.gov
In Vivo Two-Photon Microscopy : OGB-1 is a frequently used dye for in vivo Ca²⁺ imaging in the brain using two-photon microscopy. researchgate.net Its good signal-to-noise ratio and bright fluorescence allow for the detection of Ca²⁺ transients in individual neurons within intact neural circuits. researchgate.netnih.gov
Challenges and Methodological Considerations in Oregon Bapta Green 1am Research
Impact of Intracellular Buffering on Measured Calcium Concentrations
Oregon-BAPTA Green 1 AM, once hydrolyzed to its active form within the cell, is based on the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelator. A primary function of a chelator is to bind ions, and in this context, the dye itself acts as an exogenous calcium buffer. This added buffering capacity can significantly alter the spatiotemporal dynamics of intracellular calcium signals being measured. nih.gov
The introduction of a high-affinity buffer like BAPTA can dampen and slow the propagation of calcium waves. jneurosci.org Research has shown that the extent of this alteration is a direct function of the cytoplasmic Ca2+ buffering capacity; increasing the concentration of an exogenous buffer can mimic the effects of a higher-affinity chelator. jneurosci.org For instance, loading cells with high concentrations of BAPTA has been observed to almost completely block intercellular calcium wave propagation, not by preventing the initial release but by buffering the released Ca2+ so effectively that it cannot trigger subsequent release in neighboring regions. jneurosci.org
This buffering effect can be particularly significant for rapid, localized calcium transients, often referred to as "calcium puffs" or "sparks." The presence of a fast buffer like BAPTA can decrease the amplitude of these small, localized events, potentially causing them to fall below the threshold of detection. royalsocietypublishing.org The degree of this effect is dependent on both the concentration and the Ca2+ affinity (described by the dissociation constant, Kd) of the indicator. interchim.frnih.gov High-affinity chelators are highly efficient at trapping calcium, which can substantially buffer the cellular calcium response. interchim.fr
| Factor | Impact on Calcium Signaling | Reference |
| Indicator Concentration | Higher concentrations increase the intracellular buffering capacity, potentially dampening signal amplitude and slowing propagation. | jneurosci.org |
| Indicator Ca2+ Affinity (Kd) | High-affinity indicators (low Kd) bind Ca2+ more tightly, leading to stronger buffering effects compared to low-affinity indicators. | interchim.frnih.gov |
| Signal Type | Fast, localized transients (e.g., sparks, puffs) are more susceptible to being attenuated or missed than slower, global Ca2+ increases. | royalsocietypublishing.org |
Addressing Dye Compartmentalization and Non-Specific Staining
Oregon-BAPTA Green 1 AM is a hydrophobic acetoxymethyl (AM) ester, a chemical modification that allows it to permeate the cell membrane. nih.gov Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now hydrophilic, calcium-sensitive form of the dye in the cytoplasm. nih.govabcam.cn However, this process is not always confined to the cytosol.
A common issue with AM ester dyes is their tendency to accumulate in subcellular organelles, such as mitochondria or the endoplasmic reticulum, a phenomenon known as compartmentalization. thermofisher.com This can lead to several problems:
Inaccurate Cytosolic Measurement: The fluorescence signal becomes a composite of both cytosolic and organellar calcium, which can have vastly different resting concentrations and dynamic ranges.
Misinterpretation of Signals: Calcium signals originating from within these compartments may be mistaken for cytosolic signals.
Cellular Stress: High concentrations of dye trapped in organelles can potentially interfere with their function.
Several strategies can be employed to mitigate compartmentalization. Lowering the incubation temperature during dye loading is a common approach that can lessen the sequestration of the dye into organelles. thermofisher.comaatbio.com Additionally, using the minimum effective dye concentration and optimizing the loading time can help ensure a more uniform cytosolic distribution. tocris.comthermofisher.com The use of the nonionic surfactant Pluronic F-127 can aid in dispersing the dye in aqueous loading media, but its concentration must also be optimized. researchgate.netaatbio.com In some cases, adding organic anion-transport inhibitors like probenecid (B1678239) to the extracellular medium can reduce the leakage of the de-esterified indicator back out of the cell, but this can also have unintended effects on cellular physiology. thermofisher.comresearchgate.net
Mitigating Phototoxicity and Photobleaching Effects in Prolonged Oregon-BAPTA Green 1AM Imaging
During fluorescence microscopy, the sample is exposed to high-intensity excitation light. This can lead to two primary adverse effects: photobleaching and phototoxicity. oxinst.com
Photobleaching is the irreversible photochemical destruction of the fluorophore, resulting in a loss of fluorescence signal over time. nih.gov This can be mistaken for a biological decrease in calcium concentration and reduces the signal-to-noise ratio over the course of an experiment. researchgate.net
Phototoxicity occurs when the excitation light interacts with the fluorescent dye and other cellular components to generate reactive oxygen species (ROS). nih.gov These ROS can damage cellular structures, perturb normal physiological processes, and ultimately lead to cell death, compromising the validity of any data collected. nih.govnih.gov
Oregon-BAPTA Green 1 is excited by visible light (peak excitation ~494 nm), which is generally less energetic and therefore less damaging to cells than the UV light required for some other calcium indicators like Fura-2. nih.govfishersci.ca This characteristic can reduce the rate of phototoxicity. nih.gov However, for prolonged or high-frequency imaging, these effects remain a significant concern.
Strategies to mitigate these issues include:
Minimizing Light Exposure: Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio. biocompare.com
Reducing Exposure Time: Employ sensitive detectors and limit the duration of each exposure. oxinst.com
Optimizing Imaging Frequency: Collect data only as often as is necessary to resolve the biological process of interest. biocompare.com
Using Scavengers: In some cases, adding antioxidants or ROS scavengers to the imaging medium can help reduce phototoxic effects. mpi-cbg.de
| Challenge | Mechanism | Mitigation Strategy | Reference |
| Photobleaching | Irreversible photochemical destruction of the fluorophore by excitation light. | Reduce light intensity and exposure time; choose photostable dyes. | researchgate.netbiocompare.com |
| Phototoxicity | Generation of reactive oxygen species (ROS) that damage cellular components. | Use visible light excitation; minimize total light dose; add ROS scavengers to media. | nih.govnih.govmpi-cbg.de |
Emerging Methodologies and Future Directions in Oregon Bapta Green 1am Based Calcium Research
Integration of Oregon-BAPTA Green 1AM with Optogenetic Tools and Other Fluorescent Probes
A significant leap in understanding neural circuitry has been the ability to both manipulate and record neuronal activity with high spatiotemporal precision. The integration of OGB-1 AM with optogenetic tools offers a powerful combination for dissecting the function of specific cell populations. While genetically encoded calcium indicators (GECIs) are often favored for cell-type-specific expression, the high signal-to-noise ratio of synthetic dyes like OGB-1 AM provides distinct advantages in certain experimental paradigms.
In studies involving optogenetic manipulation, researchers can use light to activate or inhibit specific neurons expressing channelrhodopsins or halorhodopsins, while simultaneously imaging the resulting Ca²⁺ dynamics in the surrounding network loaded with OGB-1 AM. This approach allows for the investigation of how the activity of a defined neuronal population influences the broader circuit.
Furthermore, OGB-1 AM is frequently used in conjunction with other fluorescent probes to enable multi-parametric imaging. For instance, it has been co-loaded with red-fluorescent dyes like sulforhodamine 101 (SR101), which specifically labels astrocytes. nih.gov This dual-color imaging strategy allows for the simultaneous monitoring of Ca²⁺ signals in both neurons and glial cells, providing insights into neuro-glial interactions. nih.gov Another example is the use of OGB-1 AM with voltage-sensitive dyes, which would permit the correlation of Ca²⁺ transients with changes in membrane potential. The compatibility of OGB-1 AM's spectral properties with a range of other fluorophores continues to make it a versatile tool for combinatorial imaging experiments.
A comparative study evaluated various fluorescent Ca²⁺ indicators for their utility in imaging local Ca²⁺ signals and their potential for use in conjunction with optogenetics. nih.gov While red-fluorescent indicators were highlighted for their advantages in multi-color imaging alongside green-emitting optogenetic tools, the study underscores the importance of selecting the appropriate indicator based on the specific experimental requirements, where the brightness and sensitivity of OGB-1 AM can be a deciding factor. nih.gov
| Probe Name | Excitation (nm) | Emission (nm) | Application Notes |
| This compound | ~494 | ~523 | High-affinity green-emitting Ca²⁺ indicator. |
| Sulforhodamine 101 | ~586 | ~607 | Red-emitting dye often used as a marker for astrocytes. |
| Channelrhodopsin-2 | ~470 | N/A | Blue light-activated cation channel for neuronal stimulation. |
Development of Novel this compound Derivatives with Enhanced Properties for Specific Applications
The core structure of Oregon-BAPTA Green, a combination of a fluorescein-based fluorophore and the Ca²⁺ chelator BAPTA, has inspired the development of a new generation of calcium indicators with improved characteristics. While information on specific, commercially named derivatives of OGB-1 AM is not extensively detailed in the provided search results, the trend in the field is to create indicators with properties tailored for specific applications. These enhancements often focus on:
Affinity for Ca²⁺: Modifying the BAPTA component can alter the dissociation constant (Kd), making the indicator more suitable for detecting either resting Ca²⁺ levels or large, rapid transients.
Brightness and Photostability: Chemical modifications to the fluorophore can increase the quantum yield, resulting in a brighter signal and greater resistance to photobleaching, which is crucial for long-term imaging experiments.
Kinetics: The on- and off-rates of Ca²⁺ binding can be tuned to better resolve the fast dynamics of neuronal firing or slower oscillations in other cell types.
Cellular Localization: Attaching specific chemical moieties can target the indicator to subcellular compartments like mitochondria or the endoplasmic reticulum, allowing for the study of Ca²⁺ signaling within these organelles.
One study compared OGB-1 with other green-emitting indicators like Fluo-4, Fluo-8, and Cal-520. nih.gov While not direct derivatives, these indicators share a similar conceptual design. For example, Cal-520 was found to be an optimal indicator for detecting and tracking local Ca²⁺ events due to its high signal-to-noise ratio. nih.gov Such comparative studies drive the field towards developing probes with superior performance for specific applications, a path that future OGB-1 AM derivatives are likely to follow.
| Indicator | Key Feature | Reference |
| Oregon-BAPTA Green 1 | High Ca²⁺ affinity (Kd ~170 nM) | nih.gov |
| Cal-520 | High signal-to-noise ratio for local events | nih.govnih.gov |
| Fluo-8 | Improved loading conditions over Fluo-4 | aatbio.com |
Application of this compound in Multi-scale Imaging Approaches (e.g., in vivo to single-cell)
A major strength of OGB-1 AM is its applicability across different scales of biological organization, from in vivo imaging of large neuronal populations down to the level of single cells and their subcellular compartments.
In Vivo Imaging: OGB-1 AM has been instrumental in large-scale imaging of cortical network activity in living animals. yakusaku.jp Using two-photon microscopy, researchers have been able to label and monitor the activity of hundreds of neurons simultaneously in the visual cortex of rats and cats. nih.gov This has allowed for the investigation of the spatial and functional organization of spontaneous and visually evoked activity. nih.gov In these studies, OGB-1 AM is typically loaded into the brain using bulk loading techniques, where a solution of the AM ester form is injected into the cortical layers. yakusaku.jpnih.gov Once inside the cells, esterases cleave the AM groups, trapping the indicator in its Ca²⁺-sensitive form. The resulting fluorescence changes provide a proxy for the action potential firing of individual neurons. yakusaku.jpnih.gov
Single-Cell and Subcellular Imaging: At the single-cell level, OGB-1 AM has been used to study the properties of individual neurons and their responses to stimuli. For example, in hippocampal slices, the indicator has been used to monitor Ca²⁺ transients in the dendritic tufts of CA1 pyramidal neurons. researchgate.net This allows for the investigation of synaptic integration and plasticity at a subcellular level. In studies of adult-born neurons, OGB-1 AM has been used to compare the activation thresholds of immature and mature granule cells in the dentate gyrus. nih.gov The ability to resolve Ca²⁺ signals in individual cells within a larger network is crucial for understanding how cellular properties contribute to network function.
The versatility of OGB-1 AM in multi-scale imaging has made it a valuable tool for bridging the gap between cellular and systems neuroscience.
Exploration of this compound in Uncharted Biological Systems and Disease Models
The application of OGB-1 AM is continuously expanding to new biological systems and disease models, providing novel insights into the role of Ca²⁺ dysregulation in pathology.
Novel Biological Systems: Beyond the well-studied mammalian brain, OGB-1 AM has been used to investigate Ca²⁺ dynamics in a variety of other systems. For example, it has been used to study the mechanosensory neurons of spiders, shedding light on the processes of calcium buffering and clearance in these cells. cosmobio.co.jp Its use in studying cholinergic retinal waves in the developing mouse retina has helped to elucidate the cellular mechanisms underlying these spatiotemporal patterns of activity. jneurosci.org The application of OGB-1 AM to carbon nanostructure-based cell cultures is another novel area, exploring the interface between nanomaterials and biological systems. units.it
Disease Models: OGB-1 AM has proven to be a valuable tool for studying the pathophysiology of several neurological and other disorders. In the context of Parkinson's disease, researchers are using in vivo two-photon calcium imaging with OGB-1 AM to analyze the spatiotemporal patterns of neuronal activity in rodent models, aiming to understand how these patterns are affected by the disease. uclahealth.org In a mouse model of HIV-1 gp120 neurotoxicity, OGB-1 AM was used to assess neuronal calcium levels in the barrel cortex, investigating the effects of the neurotoxic protein and potential therapeutic interventions. nih.gov Furthermore, it has been used in organotypic cultures to study developmental network desynchronization, a phenomenon relevant to disorders like epilepsy. researchgate.net These studies highlight the utility of OGB-1 AM in probing the functional consequences of disease-related molecular and cellular changes.
| Disease Model/System | Research Focus | Reference |
| Parkinson's Disease | Spatiotemporal patterns of neuronal activity | uclahealth.org |
| HIV-1 gp120 Neurotoxicity | Neuronal calcium levels and therapeutic effects | nih.gov |
| Spider Mechanosensory Neurons | Calcium buffering and clearance | cosmobio.co.jp |
| Developing Mouse Retina | Cellular mechanisms of retinal waves | jneurosci.org |
Advancements in Computational Modeling and Simulation Informed by this compound Data
The large datasets generated from OGB-1 AM imaging experiments are increasingly being used to inform and constrain computational models of neural circuits. These models aim to simulate the observed biological phenomena and test hypotheses about the underlying mechanisms.
Data from OGB-1 AM imaging of the optic tectum in zebrafish has been used to construct a three-layer computational model of direction-selective circuits. goodhill.org This model simulates the interactions between retinal ganglion cells, inhibitory interneurons, and periventricular neurons to explain how direction selectivity is computed. goodhill.org The fluorescence signals from OGB-1 AM provide a measure of the activity of these different cell types, which is then used to set the parameters of the model.
In another study, OGB-1 AM was used to record the activity of neuronal ensembles in the hippocampus. nih.gov The findings, which showed that immature neurons have a lower activation threshold and are more broadly tuned than mature neurons, support computational models of adult neurogenesis that propose a role for immature neurons in pattern integration. nih.gov
The combination of in vivo imaging with OGB-1 AM and computational modeling represents a powerful approach for understanding the complex dynamics of neural circuits. The experimental data provides the "ground truth" for the models, while the models can generate testable predictions that can guide future experiments. As imaging technologies and computational power continue to advance, this synergy is expected to yield even deeper insights into brain function.
Q & A
Basic: What experimental protocols are recommended for loading Oregon-BAPTA Green 1AM into live cells, and how do incubation conditions affect dye performance?
Answer:
this compound’s cell permeability relies on the AM ester moiety, which requires hydrolysis by intracellular esterases to release the active Ca²⁺-sensitive form. A standard protocol involves:
- Loading concentration : 1–10 µM in DMSO (0.1–1% final concentration) .
- Incubation time : 30–60 minutes at 37°C in physiological buffers (e.g., HBSS or Ringer’s solution).
- Post-loading wash : Replace extracellular dye with dye-free buffer to reduce background fluorescence.
Critical considerations : - Prolonged incubation (>60 minutes) risks compartmentalization into organelles (e.g., mitochondria) due to incomplete esterase activity, leading to skewed cytosolic Ca²⁺ readings .
- Temperature and pH variations during incubation can alter hydrolysis efficiency. Validate with control experiments using Ca²⁺ ionophores (e.g., ionomycin) to confirm dye responsiveness .
Advanced: How can researchers resolve conflicting Ca²⁺ transient data when using this compound in multiparametric imaging setups?
Answer:
Conflicts often arise from:
- Photobleaching : Oregon Green 488’s excitation/emission (488/520 nm) overlaps with common fluorophores (e.g., FITC). Mitigate via:
- Buffering artifacts : High-affinity Ca²⁺ binding (Kd ~170 nM) may dampen rapid Ca²⁺ spikes. Validate with low-affinity probes (e.g., Fluo-4) in parallel experiments .
- pH sensitivity : Oregon Green 488’s fluorescence is pH-dependent (pKa ~4.7). Use pH-insensitive ratiometric dyes (e.g., Fura-2) in pH-variable environments .
Basic: What are the key steps to calibrate this compound for quantitative Ca²⁺ measurements in neuronal cultures?
Answer:
Calibration requires establishing a Ca²⁺-dye equilibrium:
In situ calibration :
- Saturate dye with Ca²⁺ using ionomycin (10 µM) in Ca²⁺-rich buffer (e.g., 10 mM CaCl₂).
- Deplete Ca²⁺ with EGTA (10 mM) in Ca²⁺-free buffer.
- Calculate fluorescence ratio (F/F₀) and apply the Hill equation to derive [Ca²⁺] .
Dynamic range validation : Ensure linearity across expected [Ca²⁺] ranges (e.g., 50 nM–1 µM for cytosolic signals).
Correction factors : Account for autofluorescence (measure unloaded cells) and photobleaching (exponential decay model) .
Advanced: How does this compound compare to genetically encoded Ca²⁺ indicators (GECIs) like GCaMP in chronic in vivo studies?
Answer:
Advantages of this compound :
- Rapid temporal resolution (<1 ms), suitable for high-frequency Ca²⁺ oscillations .
- No requirement for genetic manipulation, ideal for primary cultures or non-transgenic models.
Limitations vs. GECIs : - Phototoxicity : Prolonged illumination accelerates photobleaching, limiting long-term imaging. GECIs (e.g., GCaMP6f) exhibit better photostability .
- Spatial resolution : GECIs can be targeted to subcellular compartments (e.g., ER, mitochondria), while this compound distributes diffusely .
Methodological trade-off : Use Oregon-BAPTA for acute, high-speed imaging and GECIs for chronic, cell-type-specific studies .
Basic: What controls are essential when using this compound to ensure specificity for Ca²⁺ in complex biological systems?
Answer:
- Negative controls :
- Positive controls :
- Interference checks : Test for interactions with Mg²⁺, Zn²⁺, or other divalent cations using metal chelators (e.g., TPEN) .
Advanced: How can researchers optimize this compound for simultaneous detection of Ca²⁺ and reactive oxygen species (ROS) in oxidative stress models?
Answer:
Challenges : ROS (e.g., H₂O₂) may oxidize the BAPTA moiety, altering Ca²⁺ binding affinity.
Optimization strategies :
- Dye pairing : Use ROS-insensitive Ca²⁺ probes (e.g., Rhod-2) with this compound for cross-validation .
- Antioxidant supplementation : Include extracellular catalase (1000 U/mL) or intracellular NAC (5 mM) to mitigate dye oxidation .
- Spectral unmixing : Leverage Oregon Green 488’s narrow emission to separate signals from ROS probes (e.g., DCFDA, em. 525 nm) via linear unmixing algorithms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
